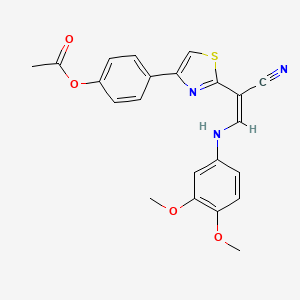

(Z)-4-(2-(1-cyano-2-((3,4-dimethoxyphenyl)amino)vinyl)thiazol-4-yl)phenyl acetate

Beschreibung

Eigenschaften

IUPAC Name |

[4-[2-[(Z)-1-cyano-2-(3,4-dimethoxyanilino)ethenyl]-1,3-thiazol-4-yl]phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4S/c1-14(26)29-18-7-4-15(5-8-18)19-13-30-22(25-19)16(11-23)12-24-17-6-9-20(27-2)21(10-17)28-3/h4-10,12-13,24H,1-3H3/b16-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPLJAKSBDFWAA-VBKFSLOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)OC)OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=C(C=C3)OC)OC)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-4-(2-(1-cyano-2-((3,4-dimethoxyphenyl)amino)vinyl)thiazol-4-yl)phenyl acetate is a complex organic compound that features a thiazole moiety, which has been recognized for its diverse biological activities. The thiazole ring is known to contribute significantly to the pharmacological properties of various compounds, including anticancer, antibacterial, antifungal, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological activity:

- Thiazole Ring : Known for its reactivity and ability to form various derivatives.

- Dimethoxyphenyl Group : Enhances lipophilicity and potential interactions with biological targets.

- Cyano Group : Imparts additional reactivity and may influence the compound's mechanism of action.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various thiazole-containing compounds against different cancer cell lines. The results showed that compounds similar to (Z)-4-(2-(1-cyano-2-((3,4-dimethoxyphenyl)amino)vinyl)thiazol-4-yl)phenyl acetate demonstrated IC50 values in the low micromolar range, indicating potent activity against cancer cells.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 1.61 ± 1.92 | Induction of apoptosis |

| Compound B | A549 (Lung Cancer) | 1.98 ± 1.22 | Inhibition of Bcl-2 |

| (Z)-4-(2-(1-cyano-2-((3,4-dimethoxyphenyl)amino)vinyl)thiazol-4-yl)phenyl acetate | Jurkat (Leukemia) | < 2.0 | Cytotoxicity via mitochondrial pathway |

Antibacterial and Antifungal Activity

The compound has also been tested for its antibacterial and antifungal properties. Thiazole derivatives have shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi.

A recent study highlighted the potential of thiazole derivatives in inhibiting pathogenic strains:

| Pathogen | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

These findings suggest that (Z)-4-(2-(1-cyano-2-((3,4-dimethoxyphenyl)amino)vinyl)thiazol-4-yl)phenyl acetate may possess broad-spectrum antimicrobial activity.

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Thiazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

In vitro studies demonstrated that compounds related to (Z)-4-(2-(1-cyano-2-((3,4-dimethoxyphenyl)amino)vinyl)thiazol-4-yl)phenyl acetate significantly reduced the production of TNF-alpha and IL-6 in activated macrophages.

Case Studies

- Cytotoxicity in Cancer Cells : A study conducted on Jurkat cells revealed that treatment with thiazole derivatives led to a dose-dependent increase in apoptosis markers such as Annexin V positivity.

- Antibacterial Activity : In a clinical setting, a derivative was tested against multi-drug resistant strains of Staphylococcus aureus with promising results, showing a reduction in bacterial load in treated samples compared to controls.

Wissenschaftliche Forschungsanwendungen

2.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to (Z)-4-(2-(1-cyano-2-((3,4-dimethoxyphenyl)amino)vinyl)thiazol-4-yl)phenyl acetate. For instance, derivatives containing thiazole rings have shown promising results against various cancer cell lines. In vitro tests indicated significant inhibition of cell proliferation, suggesting that this compound may act as a potential anticancer agent .

2.2 Acetylcholinesterase Inhibition

Compounds with similar structural motifs have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease. The thiazole moiety contributes to the binding affinity and inhibitory activity against AChE, making such compounds candidates for further development in treating cognitive disorders .

Therapeutic Applications

3.1 Neurological Disorders

Due to its potential AChE inhibitory activity, (Z)-4-(2-(1-cyano-2-((3,4-dimethoxyphenyl)amino)vinyl)thiazol-4-yl)phenyl acetate may offer therapeutic benefits for patients with Alzheimer’s disease and other neurodegenerative conditions. The modulation of acetylcholine levels through enzyme inhibition can improve cognitive functions and memory retention.

3.2 Antimicrobial Activity

Research indicates that thiazole-containing compounds exhibit antimicrobial properties. The unique structure of (Z)-4-(2-(1-cyano-2-((3,4-dimethoxyphenyl)amino)vinyl)thiazol-4-yl)phenyl acetate may enhance its efficacy against bacterial and fungal pathogens, positioning it as a candidate for developing new antimicrobial agents.

Case Studies and Research Findings

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Bulk and Electronic Nature :

- Compounds with electron-withdrawing groups (e.g., trifluoromethyl in 10m , 10l ) exhibit higher yields (93.4–95.0%) compared to those with electron-donating methyl groups (10n : 88.8%) . This suggests that electron-deficient aryl groups may enhance reaction efficiency in thiazole syntheses.

- The target compound’s 3,4-dimethoxyphenyl group (electron-donating) may reduce reactivity relative to trifluoromethyl analogs but improve solubility due to methoxy’s hydrophilic nature.

Molecular Weight Trends :

- The target compound’s molecular weight is estimated to be lower (~450–470 Da) than analogs like 10m (616.2 Da) due to the absence of a piperazine-acetate side chain and ureido group.

Functional Group Comparisons

- Cyano-Vinyl-Amino vs. Ureido Groups: The target’s cyano-vinyl-amino moiety introduces rigidity and planar geometry, which could enhance binding affinity in biological targets compared to the more flexible ureido linkers in 10l–10o. However, ureido groups facilitate hydrogen bonding, a feature absent in the target compound’s cyano group.

Piperazine-Acetate Side Chain : The absence of this side chain in the target compound reduces molecular complexity and may limit interactions with charged biological targets, such as ion channels or GPCRs.

Q & A

Q. What are the standard synthetic protocols for preparing (Z)-4-(2-(1-cyano-2-((3,4-dimethoxyphenyl)amino)vinyl)thiazol-4-yl)phenyl acetate?

Methodological Answer: The compound can be synthesized via condensation of 2-amino-4-phenylthiazole derivatives with substituted aldehydes (e.g., veratraldehyde) under reflux in absolute ethanol with catalytic acetic acid (2–3 drops) for 6–7 hours. Purification involves recrystallization from ethanol or mixed solvents (e.g., ethyl acetate/hexane) . Key steps include:

- Reagent Ratios: Equimolar (0.001 mol each) aldehyde and thiazole precursor.

- Reaction Monitoring: TLC (ethyl acetate:hexane, 1:5 v/v) to confirm completion .

- Yield Optimization: Adjusting reflux time and solvent polarity improves crystallinity .

Q. How can the Z-configuration of the vinyl group in the compound be confirmed experimentally?

Methodological Answer: The Z-configuration is validated via:

- 1H-NMR Spectroscopy: Coupling constants (J) between vinyl protons (typically 10–12 Hz for Z-isomers due to transannular interactions) .

- IR Spectroscopy: Absorption bands for C=N (1600–1650 cm⁻¹) and cyano groups (2200–2250 cm⁻¹) .

- X-ray Crystallography: Definitive structural confirmation if single crystals are obtained .

Advanced Research Questions

Q. How do substituents on the aromatic aldehyde (e.g., methoxy, nitro, hydroxyl) influence the yield and biological activity of the synthesized compound?

Methodological Answer: Substituents affect both synthesis and activity:

- Electron-Withdrawing Groups (e.g., -NO₂): Reduce reaction yields (e.g., 65% for nitro-substituted derivatives) due to steric hindrance but enhance antimicrobial activity via increased electrophilicity .

- Electron-Donating Groups (e.g., -OCH₃): Improve yields (e.g., 70–80% for methoxy derivatives) but may reduce solubility in polar solvents .

- Biological Activity Trends: Hydroxyl groups correlate with antioxidant activity (IC₅₀ ~1.03 μM), while chloro substituents enhance anticancer potential (e.g., 65.58% inhibition in breast cancer models) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Address discrepancies via:

- Standardized Assays: Use consistent cell lines (e.g., MCF-7 for anticancer studies) and negative controls .

- Dose-Response Curves: Establish IC₅₀ values under controlled pH and temperature conditions .

- Computational Validation: Molecular docking to compare binding affinities with experimental results (e.g., docking scores vs. MIC values for antimicrobial activity) .

Methodological Challenges

Q. How to design a stability study for this compound under varying pH and temperature conditions?

Methodological Answer: Follow an experimental matrix:

Q. What are the limitations of using NMR alone to characterize this compound?

Methodological Answer:

- Signal Overlap: Aromatic protons in the 3,4-dimethoxyphenyl group may obscure vinyl proton signals .

- Dynamic Effects: Rotameric equilibria in the thiazole ring complicate integration .

- Supplemental Techniques: Use 13C-NMR for carbonyl group confirmation and mass spectrometry for molecular ion validation (e.g., m/z 305 for analogous thiazoles) .

Data Reproducibility

Q. Why might reported yields for similar thiazole derivatives vary between studies?

Methodological Answer: Variations arise from:

- Catalyst Amounts: Excess acetic acid (>3 drops) accelerates side reactions (e.g., hydrolysis of cyano groups) .

- Solvent Purity: Absolute ethanol with <0.1% water minimizes byproducts .

- Crystallization Solvents: Ethanol yields purer crystals (≥97%) vs. ethyl acetate/hexane mixtures (90–95%) .

Computational and Environmental Toxicology

Q. How to predict the environmental impact of this compound using QSAR models?

Methodological Answer:

- Descriptor Selection: LogP (lipophilicity), molecular weight, and topological polar surface area predict bioaccumulation .

- Ecotoxicological Endpoints: LC₅₀ for Daphnia magna and EC₅₀ for algae using EPI Suite™ software .

- Validation: Compare predicted vs. experimental toxicity data for structurally analogous thiazoles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.